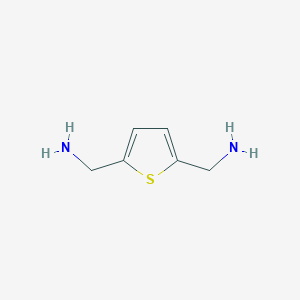

Thiophene-2,5-diyldimethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]methanamine |

InChI |

InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 |

InChI Key |

WDCMUMFZOCYWQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)CN)CN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Thiophene 2,5 Diyldimethanamine and Analogous Structures

Reactions of the Amine Functionalities

The primary amine groups of thiophene-2,5-diyldimethanamine are potent nucleophiles, readily participating in reactions with various electrophiles. This reactivity is fundamental to the functionalization of the molecule and its use as a building block in polymer chemistry.

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases, is a classic condensation reaction. ekb.eg In the case of this compound, its two primary amine groups can react with two equivalents of a carbonyl compound to yield a bis-imine. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product.

The aldehyde functional group is ideal for forming double bond π-bridges with amines through condensation reactions. ossila.com For instance, the reaction of thiophene-2-carbaldehyde (B41791) with diamines produces bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives. nih.govsemanticscholar.org These reactions are often carried out in solvents like ethanol (B145695) and may be refluxed to drive the reaction to completion. ekb.eg The formation of the imine is confirmed by the appearance of a characteristic singlet signal for the imine proton (N=CH) in the 1H-NMR spectra, typically in the range of 8.57–8.64 ppm. nih.govsemanticscholar.org

| Reactants | Product (Schiff Base) | Reaction Conditions | Key Spectroscopic Data |

|---|---|---|---|

| Benzo[b]thiophene-2-carbaldehyde and various diamines | bis(benzo[b]thiophen-2-yl) alkyl methanimine derivatives | Ethanol, reflux | 1H-NMR: δ 8.57–8.64 ppm (s, 2H, N=CH) nih.govsemanticscholar.org |

| 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione and various hydrazides/anilines | Thiophene-containing Schiff bases | Acetic acid or p-toluenesulfonic acid as catalyst | Mass spectrometry confirmed condensation at the C3=O group bohrium.com |

| 2-amino-4,5,6,7-tetrahydrobenzo-(b)thiophene-3-carboxylate and various aldehydes | Schiff base derivatives | Good yield (65-70%) | Characterized by FT-IR, 1H-NMR, and 13C-NMR ajrconline.org |

The nucleophilic nature of the amine groups in this compound also allows for facile acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. This reaction is often performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation of the amine groups can be achieved using various alkylating agents, such as alkyl halides. For instance, N-alkylation of amines with 2,5-furandimethanol, an analog of this compound, can be catalyzed by a metal-ligand bifunctional iridium catalyst to produce N,N'-disubstituted 2,5-bis(aminomethyl)furans. nih.gov These functionalization reactions are crucial for modifying the properties of the parent molecule, such as solubility, and for introducing new functionalities for further chemical transformations.

Reactivity of the Thiophene Ring System

The thiophene ring, while aromatic, exhibits a higher reactivity towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom. numberanalytics.com This reactivity is, however, influenced by the nature of the substituents on the ring.

Thiophene undergoes electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, preferentially at the α-positions (C2 and C5). numberanalytics.comyoutube.com This is because the carbocation intermediate formed by attack at the α-position is more stabilized by resonance than the intermediate formed by attack at the β-position (C3 and C4). youtube.com For example, bromination of thiophene readily yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene (B18171). wikipedia.org Similarly, acylation with acetyl chloride typically gives 2-acetylthiophene. wikipedia.orgyoutube.com

However, the presence of electron-withdrawing groups, such as the aminomethyl groups in this compound (after protonation in acidic media) or carbonyl groups, can deactivate the ring towards electrophilic attack. nih.gov Conversely, electron-donating substituents increase the reactivity of the ring.

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and further to a sulfone (thiophene S,S-dioxide). wikipedia.org This oxidation can be achieved using reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII). acs.orgnih.govacs.org The rate of this oxidation is influenced by the substituents on the thiophene ring, with electron-donating groups increasing the rate of the first oxidation step. acs.org The resulting thiophene oxides and dioxides are reactive dienes that can participate in Diels-Alder reactions. acs.org

Reduction of the thiophene ring can lead to either partial or complete saturation. Catalytic hydrogenation with Raney nickel results in desulfurization and the formation of the corresponding butane (B89635) derivative. wikipedia.org Reduction with sodium in liquid ammonia (B1221849) can yield a mixture of 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene. youtube.com A more controlled reduction to tetrahydrothiophene (B86538) can be achieved through ionic hydrogenation using a proton source and a hydride donor like triethylsilane. researchgate.net

| Reaction Type | Reagents | Product(s) | Key Observations |

|---|---|---|---|

| Oxidation | H2O2 / CH3ReO3 | Thiophene S-oxide, Thiophene S,S-dioxide | Electron-donating groups accelerate the first oxidation step. acs.org |

| Reduction (Desulfurization) | Raney Nickel | Butane derivatives | Complete removal of the sulfur atom. wikipedia.org |

| Reduction (Partial) | Na / liquid NH3 | 2,3-dihydrothiophene, 2,5-dihydrothiophene | Mixture of partially saturated rings. youtube.com |

| Reduction (Ionic Hydrogenation) | CF3CO2H / HSiEt3 | Tetrahydrothiophene | Smooth reduction to the fully saturated ring. researchgate.net |

Intramolecular and Intermolecular Cyclization Processes of Thiophene Derivatives

The bifunctional nature of this compound and its derivatives allows for various cyclization reactions, leading to the formation of macrocycles and other complex heterocyclic systems. Intramolecular cyclization can occur when two reactive functional groups within the same molecule react with each other. For example, thiophene-based helicenes can undergo intramolecular cyclization to form quasi-circulenes. acs.orgfigshare.com

Photoinduced Dynamics and Excited State Processes of Thiophene Derivatives

The study of the photoinduced dynamics and excited-state processes of thiophene derivatives is crucial for understanding their behavior in various applications, from organic electronics to photobiology. While direct experimental data on the photochemistry of this compound is not extensively available, a comprehensive understanding can be constructed by examining the well-documented behavior of analogous thiophene structures. The photophysical and photochemical pathways of these molecules are dictated by the nature of their electronically excited states, which can lead to various deactivation processes including fluorescence, intersystem crossing, and photochemical reactions such as ring-opening or ring-puckering.

Upon absorption of ultraviolet light, thiophene and its derivatives are promoted to electronically excited singlet states. The subsequent deactivation pathways are often ultrafast and complex, involving multiple potential energy surfaces and conical intersections. The nature and substitution pattern of the thiophene ring significantly influence the dynamics of these excited states.

Computational and experimental studies on thiophene itself reveal that after initial excitation to a bright ππ* state, the molecule can undergo several deactivation processes. One of the primary non-radiative decay channels is a ring-puckering motion, which facilitates internal conversion back to the ground state. nih.gov Another significant pathway is the ring-opening channel, which proceeds through a different set of intermediates. nih.govresearchgate.net The competition between these pathways is a key determinant of the photostability and photophysical properties of thiophene derivatives.

For instance, time-resolved photoelectron spectroscopy studies on thiophene have shown that the initially excited B₂(π₃π₄) state depopulates to the lower-lying A₁(π₂π₄) state within approximately 25 ± 20 femtoseconds. nih.gov Following this initial relaxation, the molecule's trajectory bifurcates, leading to either a ring-puckering channel with a lifetime of 80 ± 20 fs or a ring-opening channel with a longer lifetime of 450 ± 50 fs. nih.gov

The substitution on the thiophene ring plays a critical role in modulating these dynamics. In 2,5-dimethylthiophene (B1293386), for example, the dynamics after excitation at 200 nm are characterized by a monoexponential decay with a time constant of 120 ± 20 fs. nih.govresearchgate.net This is attributed to the ring-opening channel being favored due to a lower excited-state barrier along this coordinate and an increased inertia towards the ring-puckering motion. nih.govresearchgate.net When excited at a longer wavelength of 255 nm, the dynamics of 2,5-dimethylthiophene become biexponential, with time constants of 115 ± 20 fs and 15 ± 3 ps. nih.govresearchgate.net This highlights the influence of the initial excitation energy on the subsequent relaxation pathways.

In the case of this compound, the presence of the aminomethyl groups at the 2 and 5 positions is expected to significantly influence its photodynamics. These electron-donating groups can alter the energy levels of the π-orbitals and introduce new excited states with charge-transfer character. This can, in turn, affect the branching ratios between radiative (fluorescence) and non-radiative decay channels.

The introduction of larger, conjugated substituents, as seen in 2,5-bis(phenylethynyl)thiophenes, leads to a red-shift in the absorption and emission spectra. scispace.com These derivatives exhibit modest fluorescence quantum yields (around 0.2-0.3) and short singlet lifetimes, which is characteristic of rapid intersystem crossing to the triplet manifold. scispace.com This suggests that for larger thiophene-based systems, intersystem crossing can become a more competitive deactivation pathway.

Furthermore, in more complex systems like thiophene-diketopyrrolopyrrole (TDPP) derivatives, the choice of the donor structure connected to the thiophene ring can dramatically influence the fluorescence quantum yield, non-radiative rates, and excited-state lifetimes by orders of magnitude. rsc.org This tunability is often mediated by the accessibility of conical intersections that facilitate rapid non-radiative transfer from a bright, emissive state to a dark state. rsc.org

The table below summarizes key photophysical data for thiophene and some of its derivatives, providing a basis for predicting the behavior of this compound.

| Compound | Excitation Wavelength (nm) | Decay Time Constants | Dominant Deactivation Channel(s) |

| Thiophene | 200 | 25 ± 20 fs (B₂ → A₁), 80 ± 20 fs, 450 ± 50 fs | Ring-puckering and Ring-opening nih.gov |

| 2,5-Dimethylthiophene | 200 | 120 ± 20 fs | Ring-opening nih.govresearchgate.net |

| 2,5-Dimethylthiophene | 255 | 115 ± 20 fs, 15 ± 3 ps | Biexponential decay nih.govresearchgate.net |

The excited states of thiophene derivatives are complex, with multiple minima often found on the first excited singlet (S₁) potential energy surface. researchgate.net These minima can have different electronic characters, such as ππ* or πσ*, and different geometries (planar or puckered). researchgate.net For instance, in thiophene, three distinct minima have been identified on the S₁ surface, corresponding to different electronic configurations. researchgate.net The accessibility of these different minima from the initial Franck-Condon region determines the subsequent photochemical and photophysical fate of the molecule. The presence of aminomethyl substituents in this compound would likely alter the relative energies and accessibility of these minima, potentially favoring pathways that are less dominant in the parent thiophene.

Another important process to consider is intersystem crossing (ISC) to the triplet state. For some thiophene derivatives, particularly those with heavy atoms or specific functional groups, ISC can be an efficient process. The triplet states of thiophenes can have their own unique reactivity and deactivation pathways, including phosphorescence and triplet-sensitized reactions. While detailed studies on the triplet state dynamics of this compound are lacking, the general principles derived from other thiophene derivatives suggest that this pathway should not be overlooked. For example, in 5-substituted 2-thiopyrimidines, a strong phosphorescence emission is observed, indicating efficient population of the triplet state. rsc.org

Advanced Spectroscopic and Structural Characterization of Thiophene 2,5 Diyldimethanamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of thiophene (B33073) derivatives. In the context of Thiophene-2,5-diyldimethanamine and its derivatives, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom. The symmetry of the 2,5-disubstituted thiophene ring significantly influences the resulting spectra. For the parent this compound, the two protons on the thiophene ring are chemically equivalent, leading to a single signal in the aromatic region of the ¹H NMR spectrum. Similarly, the methylene (B1212753) (CH₂) protons and the amine (NH₂) protons would each give rise to characteristic signals, with their chemical shifts and multiplicities providing confirmation of the structure.

Derivatization at the amine groups or substitution on the thiophene ring breaks this symmetry, leading to more complex spectra that allow for detailed structural assignment. The chemical shifts of the thiophene ring protons are particularly sensitive to the electronic nature of the substituents, offering insights into electron-donating or withdrawing effects.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the molecular vibrations and functional groups present in this compound derivatives.

FT-IR Spectroscopy : The FT-IR spectra of thiophene derivatives are characterized by several key absorption bands. For instance, studies on related substituted thiophenes show C-H in-plane bending vibrations in the 1000-1300 cm⁻¹ range and C-H out-of-plane bending between 750-1000 cm⁻¹. iosrjournals.org The C-C stretching vibrations within the thiophene ring typically appear in the 1347-1532 cm⁻¹ region. iosrjournals.org The C-S stretching modes are generally observed at lower wavenumbers, between 608 and 839 cm⁻¹. iosrjournals.org In this compound derivatives, characteristic N-H stretching vibrations would be expected in the 3300-3500 cm⁻¹ region, while C-N stretching vibrations would also be present.

Raman Spectroscopy : FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In studies of 2-thiophene carboxylic acid, C-C stretching vibrations were identified at 1530, 1413, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-H in-plane and out-of-plane bending modes are also observable. iosrjournals.org The combination of FT-IR and Raman data allows for a comprehensive vibrational assignment, often aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies and help assign experimental bands to specific molecular motions. iosrjournals.orgnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (FT-IR) | Typical Wavenumber Range (cm⁻¹) (FT-Raman) | Reference |

| C-H in-plane bending | 1000-1300 | 1114 | iosrjournals.org |

| C-H out-of-plane bending | 750-1000 | 862 | iosrjournals.org |

| C-C stretching (ring) | 1352-1528 | 1354-1530 | iosrjournals.org |

| C-S stretching (ring) | 647-852 | 637 | iosrjournals.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound derivatives are extensively studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These compounds, particularly when functionalized to create donor-π-acceptor (D-π-A) systems, exhibit significant intramolecular charge transfer (ICT) characteristics. nih.govrsc.org

UV-Vis Absorption : The absorption spectra of these derivatives are sensitive to their molecular structure and solvent environment. For example, modifying the electron-donating group from a methoxy (B1213986) to a dimethylamine (B145610) group in a thiophene-based D-π-A system leads to a significant enhancement in ICT strength. nih.govrsc.org While the absorption spectra may only show a small red shift with increasing solvent polarity, the emission spectra often display a much more dramatic effect. nih.govrsc.org

Fluorescence Spectroscopy : Many thiophene derivatives are highly fluorescent, and their emission properties are strongly dependent on the surrounding medium, a phenomenon known as solvatochromism. nih.gov A large bathochromic (red) shift in the fluorescence emission spectrum is commonly observed as the solvent polarity increases, which is indicative of a larger dipole moment in the excited state compared to the ground state. nih.gov For instance, a thiophene derivative with a dimethylamine donor (DMAT) showed a fluorescence emission red shift of 162 nm when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.govrsc.org This behavior makes them suitable for applications as fluorescent probes. nih.gov

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| MOT | Cyclohexane | ~370 | 407 | 37 | nih.gov |

| MOT | DMSO | ~380 | 473 | 93 | nih.gov |

| DMAT | Cyclohexane | ~390 | 433 | 43 | nih.gov |

| DMAT | DMSO | ~408 | 595 | 187 | nih.gov |

MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound derivatives with high accuracy. Using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and its mass-to-charge ratio (m/z) is measured.

Single-Crystal and Powder X-ray Diffraction for Solid-State Architectures

X-ray diffraction (XRD) techniques are powerful for elucidating the three-dimensional structure of molecules and their packing in the solid state.

Powder X-ray Diffraction (PXRD) : PXRD is used to characterize the crystalline nature of bulk materials. For polymeric derivatives like poly[(thiophene-2,5-diyl)-co-p-chloro benzylidene], PXRD patterns can distinguish between amorphous and crystalline phases and show how doping can affect the material's structure. researchgate.net

Time-Resolved Photoelectron Spectroscopy for Ultrafast Dynamics

Time-Resolved Photoelectron Spectroscopy (TRPES) is an advanced technique used to investigate the photoinduced dynamics of molecules on femtosecond (fs) and picosecond (ps) timescales. Studies on thiophene and its simple derivatives, like 2,5-dimethylthiophene (B1293386) (2,5-DMT), provide fundamental insights into their relaxation pathways after photoexcitation. nih.govresearchgate.net

Upon excitation with UV light, thiophene molecules undergo ultrafast internal conversion and can relax through competing channels, including a ring-puckering channel and a ring-opening channel. nih.govresearchgate.net For thiophene itself, depopulation of the initially excited state occurs within approximately 25 fs, followed by bifurcation into the ring-puckering (lifetime ~80 fs) and ring-opening (lifetime ~450 fs) pathways. nih.govresearchgate.net

In 2,5-DMT, the dynamics are altered by the methyl substituents. The ring-opening channel is favored due to a lower excited-state barrier. nih.govresearchgate.net Following excitation at 255 nm, 2,5-DMT exhibits a biexponential decay with time constants of 115 ± 20 fs (assigned to ring-opening) and 15 ± 3 ps. nih.govresearchgate.net These studies are crucial for understanding the photostability and primary photochemical events in thiophene-containing materials.

| Compound | Excitation Wavelength (nm) | Process | Time Constant | Reference |

| Thiophene | 200 | Initial Relaxation (B₂ → A₁) | 25 ± 20 fs | nih.govresearchgate.net |

| Thiophene | 200 | Ring-Puckering | 80 ± 20 fs | nih.govresearchgate.net |

| Thiophene | 200 | Ring-Opening | 450 ± 50 fs | nih.govresearchgate.net |

| 2,5-Dimethylthiophene | 200 | Mono-exponential Decay | 120 ± 20 fs | nih.govresearchgate.net |

| 2,5-Dimethylthiophene | 255 | Bi-exponential Decay (fast) | 115 ± 20 fs | nih.govresearchgate.net |

| 2,5-Dimethylthiophene | 255 | Bi-exponential Decay (slow) | 15 ± 3 ps | nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of Thiophene 2,5 Diyldimethanamine Systems

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Thiophene-2,5-diyldimethanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its three-dimensional structure, electronic properties, and the energetics of potential reactions.

Electronic Structure and Geometry Optimization: DFT, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), is a common choice for optimizing the molecular geometry of thiophene (B33073) derivatives. researchgate.netnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule. For this compound, this involves determining the orientation of the aminomethyl (-CH₂NH₂) groups relative to the thiophene ring. Studies on similar 2,5-substituted thiophenes show that the planarity of the system is a key factor, although the side chains can rotate freely. researchgate.net

The electronic structure is described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for estimating the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.netchempublishers.com In many thiophene-based systems, the π-system of the thiophene ring dominates the HOMO, while the nature of the substituents at the 2 and 5 positions significantly influences both HOMO and LUMO energy levels. researchgate.netchempublishers.com

Reaction Energetics: Theoretical calculations can model the thermodynamics of chemical reactions. For instance, the gas-phase enthalpy of formation (ΔfH°(m)(g)) of 2,5-thiophenedicarboxylic acid was determined using high-level ab initio methods (G2(MP2) and G3(MP2)), showing excellent agreement with experimental values. nih.gov A similar approach could be applied to this compound to calculate its stability and the energy changes involved in reactions, such as protonation of the amine groups or its participation in polymerization.

Below is a table summarizing typical parameters that can be obtained from DFT calculations for a model 2,5-disubstituted thiophene system.

| Parameter | Typical Calculated Value/Descriptor | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability; ionization potential |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability; electron affinity |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.5 eV | Chemical reactivity, stability, electronic transitions |

| Dipole Moment (μ) | 1.0 to 5.0 D | Polarity, intermolecular interactions |

| C-S Bond Length | ~1.72 Å | Structural integrity of the thiophene ring |

| C=C Bond Length | ~1.37 Å | Conjugation within the thiophene ring |

Note: These values are illustrative and derived from various computational studies on substituted thiophenes. researchgate.netresearchgate.netresearchgate.netnih.gov The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While quantum calculations are ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Self-Assembly: The presence of both a hydrophobic thiophene ring and hydrophilic amine groups suggests that this compound could exhibit self-assembly behavior in certain solvents. MD simulations are a primary tool for investigating such phenomena. nih.gov By simulating a system containing many molecules, one can observe their aggregation into ordered structures like layers, micelles, or nanofibers. nih.gov The simulations would elucidate the key intermolecular interactions driving the assembly, such as hydrogen bonding between the amine groups and π-π stacking of the thiophene rings.

Mechanistic Elucidation via Theoretical Pathway Mapping

Computational chemistry is instrumental in mapping the reaction pathways and elucidating the mechanisms of chemical reactions. This involves locating the transition state (TS) structures and calculating the activation energies for each step.

For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to compare different possible mechanisms. For example, in the study of cycloaddition reactions involving thiophene derivatives, DFT was used to determine whether the reaction proceeds through a one-step or a two-step mechanism by comparing the activation barriers of the competing pathways. chemrxiv.org The calculations revealed a preference for a one-step (3+2) cycloaddition. chemrxiv.org Similarly, theoretical mapping could be used to understand the mechanism of polymerization of this compound or its role in Schiff base condensation reactions, providing a detailed, step-by-step view of bond breaking and formation. nih.gov

Prediction of Photophysical Properties and Charge Transfer Characteristics

Thiophene-based materials are widely studied for their applications in organic electronics, such as LEDs and solar cells, which depend on their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these properties. nih.govmdpi.com

Photophysical Properties: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. For thiophene derivatives, these calculations can accurately predict the wavelength of maximum absorption (λmax). rsc.orgnih.gov The nature of these transitions, such as π→π* or intramolecular charge transfer (ICT), can also be analyzed by examining the molecular orbitals involved. mdpi.com While this compound itself is a Donor-π-Donor (D-π-D) system, many computational studies focus on D-π-A (Donor-π-Acceptor) thiophene systems, which are designed to have strong ICT characteristics. rsc.orgnih.gov These studies show that modifying the donor or acceptor groups can tune the photophysical properties, a principle that also applies here. nih.gov

Charge Transfer Characteristics: ICT is a process where photoexcitation moves electron density from a donor part of a molecule to an acceptor part. Theoretical studies on D-π-A thiophene derivatives have shown that the change in dipole moment between the ground and excited states is a key indicator of ICT strength. rsc.orgnih.gov Furthermore, computational methods are essential for predicting charge transport properties in materials. rsc.orgresearchgate.net By calculating parameters like reorganization energy (the energy required to deform a molecule from its neutral to its charged geometry) and electronic coupling between adjacent molecules, one can estimate the charge mobility (for both electrons and holes). rsc.orgresearchgate.net These calculations are vital for designing efficient organic semiconductor materials based on the thiophene scaffold.

The table below shows predicted photophysical data for a hypothetical D-π-A thiophene derivative, illustrating the type of information obtainable from TD-DFT.

| Property | Predicted Value | Method/Significance |

| Absorption Max (λmax) | 350-450 nm | TD-DFT; Corresponds to the main electronic transition |

| Emission Max (λem) | 450-600 nm | TD-DFT (from optimized excited state); Stokes Shift |

| Excited State Dipole Moment (μe) | 10-20 D | Indicates significant intramolecular charge transfer (ICT) |

| Reorganization Energy (λ) | 0.2-0.4 eV | Marcus Theory; Lower values suggest higher charge mobility |

Note: These values are based on studies of various D-π-A thiophene derivatives and serve as an example. rsc.orgnih.govrsc.org

Structure-Activity/Property Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or physical properties. asianpubs.org

For this compound, QSAR/QSPR models could be developed to predict a range of functionalities. For instance, studies on other thiophene derivatives have successfully correlated calculated quantum chemical descriptors with antitubercular activity or antimicrobial properties. nih.govasianpubs.org The descriptors often include electronic parameters (HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. asianpubs.org

Similarly, the properties of this compound as a building block in materials science can be investigated. Theoretical studies have revealed structure-property relationships for charge transport in naphthodithiophene diimide derivatives by modifying substituents on the thiophene ring. rsc.org By systematically changing the substituents on a base structure (like this compound) in silico and calculating the resulting properties, researchers can establish clear relationships that guide the synthesis of new molecules with enhanced characteristics, be it for biological applications or advanced materials. rsc.orgnih.gov

Ligand Design and Coordination Chemistry of Thiophene 2,5 Diyldimethanamine

Bidentate Coordination Modes and Metal Ion Complexation

This section would have explored how the two primary amine groups attached to the thiophene (B33073) ring at the 2 and 5 positions would likely act as a bidentate ligand. The nitrogen atoms of the aminomethyl groups would be the primary donor sites, forming chelate rings with a central metal ion. The size of the resulting chelate ring and the stereochemistry of the thiophene backbone would dictate the coordination geometry and the stability of the resulting metal complexes. Discussion on the preferred metal ions for complexation and the influence of the sulfur atom in the thiophene ring on the electronic properties of the ligand and the resulting complexes would have been included.

Synthesis and Characterization of Metal-Thiophene-Diamine Complexes

Here, the synthetic routes to metal complexes of Thiophene-2,5-diyldimethanamine would have been detailed. This would likely involve the reaction of the diamine ligand with various metal salts in a suitable solvent. The characterization techniques used to confirm the formation and structure of these complexes, such as single-crystal X-ray diffraction, NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis, would have been discussed.

A hypothetical data table for the characterization of such complexes is presented below:

| Metal Ion | Complex Formula | Coordination Geometry | Key IR Bands (cm⁻¹) (N-H stretch) | ¹H NMR (δ, ppm) (CH₂ protons) |

| Cu(II) | [Cu(C₆H₁₀N₂S)Cl₂] | Square Planar | 3200-3400 | Shifted from free ligand |

| Ni(II) | [Ni(C₆H₁₀N₂S)₂(NO₃)₂] | Octahedral | 3200-3400 | Shifted from free ligand |

| Pd(II) | [Pd(C₆H₁₀N₂S)Cl₂] | Square Planar | 3200-3400 | Shifted from free ligand |

| Zn(II) | [Zn(C₆H₁₀N₂S)₂(BF₄)₂] | Tetrahedral | 3200-3400 | Shifted from free ligand |

This table is illustrative and not based on experimental data.

Application of Metal-Thiophene Complexes in Catalysis

This subsection would have focused on the potential catalytic activities of metal complexes derived from this compound. The combination of a redox-active metal center and the specific steric and electronic properties of the thiophene-based ligand could lead to applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The influence of the ligand framework on the catalytic efficiency and selectivity would have been a key point of discussion.

Role in Metal-Polymer Complexes for Functional Applications

The final section was intended to cover the incorporation of this compound metal complexes into polymeric structures. The bifunctional nature of the ligand, with its coordinating amine groups and the potential for polymerization through the thiophene ring, could enable the synthesis of novel metal-containing polymers. These materials could possess interesting electronic, optical, or magnetic properties, making them suitable for applications in areas such as sensors, conductive materials, or light-emitting devices.

Emerging Research Avenues and Future Directions for Thiophene 2,5 Diyldimethanamine

Innovations in Green and Sustainable Synthetic Routes for Thiophene-2,5-diyldimethanamine Derivatives

The development of environmentally friendly and efficient methods for synthesizing thiophene (B33073) derivatives is a significant area of current research. Traditional methods often involve harsh reaction conditions and the use of hazardous materials. nih.gov Modern approaches focus on greener alternatives, such as microwave-assisted synthesis and the use of less toxic reagents and solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times and often higher yields compared to conventional heating methods. researchgate.netacs.orgnih.gov For instance, solvent-free, microwave-assisted Suzuki coupling reactions have been successfully employed for the synthesis of thiophene oligomers. researchgate.netacs.orgnih.gov This method utilizes a solid support like aluminum oxide, eliminating the need for organic solvents and simplifying the purification process. researchgate.netacs.orgnih.gov Similarly, 2-amino-thiophene-3-carboxylic derivatives can be synthesized under solvent-free microwave conditions from cyanoacetates, ketones, and sulfur with high yields. researchgate.net One-pot multicomponent reactions under microwave irradiation also provide a straightforward and efficient route to various thiophene derivatives. eurekaselect.com

Green Chemistry Approaches:

Beyond microwave assistance, other green methodologies are being explored. eurekaselect.comresearchgate.net These include the use of water as a solvent, employing catalysts that can be easily recovered and reused, and designing "telescopic" one-pot syntheses that reduce the number of intermediate purification steps. organic-chemistry.orgschenautomacao.com.br For example, a one-pot synthesis of 2,5-disubstituted thiophenes from terminal alkynes has been developed using a greener version of the Glaser coupling, followed by heterocyclization with sodium sulfide. schenautomacao.com.br Metal-free synthesis approaches are also gaining traction to minimize metal toxicity and advance the principles of green chemistry. nih.gov

Flow Chemistry:

Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of thiophene derivatives. researchgate.net This technique allows for precise control over reaction parameters, leading to improved yields and purity.

Development of Responsive and Adaptive Materials Based on this compound Building Blocks

Thiophene-based molecules are key components in the creation of "smart" materials that can change their properties in response to external stimuli such as light, heat, or mechanical force. These responsive, or adaptive, materials have potential applications in sensors, switches, and memory devices.

Difluoroboron β-diketonate (BF2bdk) compounds containing thiophene units can exhibit switchable luminescence. rsc.org Some of these materials show a blue-shift in their emission when annealed and a red-shift in response to mechanical shear, a property known as mechanochromic luminescence. rsc.orgrsc.org The responsiveness of these materials can be tuned by modifying the molecular structure, for instance, by adding long alkyl chains. rsc.orgrsc.org

The self-assembly of thiophene-based molecules is crucial for creating well-ordered structures with specific functions. nih.govnih.govacs.orgacs.org By designing molecules with specific functional groups, researchers can control how they pack together in the solid state. For example, the introduction of amide groups can lead to the formation of strong hydrogen bonds, which in turn influences the self-assembly and the charge carrier mobility of the resulting material. acs.org

Some thiophene-based materials also exhibit photochromism, the ability to change color upon exposure to light. acs.org For instance, a thiophene-2-carboxylic acid derivative shows a dramatic color change to blue when irradiated with UV light, indicating the formation of a closed-ring isomer. acs.org This reversible process makes such materials interesting for applications in optical data storage and smart windows.

Multiscale Modeling and Artificial Intelligence-Driven Design of Thiophene-Based Systems

Computational methods are becoming increasingly important in the design and understanding of new materials. Multiscale modeling and artificial intelligence (AI) are powerful tools for predicting the properties of thiophene-based systems and accelerating the discovery of new functional materials. nih.govacs.orgmanchester.ac.ukyoutube.com

Multiscale Modeling:

This approach uses a combination of computational techniques that operate at different length and time scales to describe the behavior of a material. nih.govacs.orgmanchester.ac.uk For example, ab initio calculations can be used to understand the energetic interactions between individual molecules, while kinetic Monte Carlo simulations can model the growth of thin films. nih.govacs.org This allows researchers to predict how changes in molecular structure and processing conditions will affect the final properties of the material. nih.govacs.org

Artificial Intelligence and Machine Learning:

AI and machine learning (ML) models are being developed to predict the properties of thiophene derivatives and to design new molecules with desired functionalities. researchgate.netyoutube.comarxiv.org These models are trained on large datasets of known compounds and their properties, and can then be used to predict the properties of new, untested molecules. researchgate.netyoutube.com For instance, ML models have been used to predict the high-pressure density of thiophene derivatives based on their critical properties. researchgate.net AI can also be used in a generative capacity to suggest new molecular structures that are likely to have specific desired properties. youtube.com

These computational approaches can significantly reduce the time and cost associated with experimental materials discovery by allowing researchers to screen large numbers of potential candidates in silico before committing to laboratory synthesis.

Exploration of Bio-Inspired Architectures and Functions Utilizing this compound

Nature often provides inspiration for the design of new materials with unique properties and functions. The self-assembly properties of thiophene-based molecules can be harnessed to create complex, bio-inspired architectures.

The self-assembly of π-conjugated molecules, such as thiophene derivatives, can lead to the formation of various nanostructures, including nanoparticles and nanofibers, with interesting optical and electronic properties. nih.gov The morphology of these self-assembled structures can often be controlled by changing the solvent conditions or pH. nih.gov

Furthermore, thiophene-based oligomers can be designed to polymerize in vivo, creating electronically functionalized tissues. acs.org For example, water-soluble trimers based on thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) can be polymerized by native enzymes in plants to form conducting polymers along the plant's structure. acs.org This opens up possibilities for creating biohybrid systems and electronic devices within living organisms. acs.org

The ability of thiophene-based molecules to interact with biological systems also makes them interesting candidates for applications in biodiagnostics and bioimaging. researchgate.net

Novel Applications in Quantum Materials and Energy Technologies with Thiophene-Based Structures

The unique electronic properties of thiophene-based materials make them highly promising for a range of applications in quantum materials and energy technologies. researchgate.netnumberanalytics.comsemanticscholar.org

Energy Conversion and Storage:

Thiophene-based polymers are widely used as donor materials in organic photovoltaic (OPV) devices due to their tunable electronic properties and potential for low-cost, flexible solar energy harvesting. numberanalytics.comsemanticscholar.orgncu.edu.tw For example, poly(3-hexylthiophene) (P3HT) is a well-studied polymer in this context. numberanalytics.comsemanticscholar.org Thiophene derivatives are also being explored as electrode materials for high-performance sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). rsc.orgnih.govrsc.org These materials can offer high theoretical capacity and good structural stability. rsc.orgnih.gov For instance, sodium thieno[3,2-b]thiophene-2,5-dicarboxylate has shown a large specific discharge capacity and excellent stability as an electrode material for SIBs. rsc.org

Organic Electronics:

Thiophene derivatives are fundamental building blocks for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.orgnih.gov Their chemical versatility allows for the fine-tuning of their electronic properties to achieve high charge carrier mobility and efficient light emission. acs.orgsemanticscholar.orgncu.edu.tw Fused thiophene-based molecules, in particular, have shown promise for high-performance OTFTs. ncu.edu.tw

Quantum Materials:

The exploration of thiophene-based structures in the realm of quantum materials is an emerging area of research. The ability to precisely control the electronic structure and self-assembly of these molecules could lead to the development of novel materials with interesting quantum phenomena.

Q & A

Q. What interdisciplinary applications exist for this compound-based materials?

- Methodological Answer : In biomedicine, conjugate with fluorophores for cell imaging (e.g., terbium MOFs ). In energy storage, incorporate into covalent organic frameworks (COFs) for supercapacitors. Thermogravimetric analysis (TGA) assesses thermal stability (>300°C) for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.